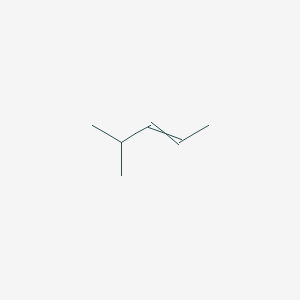

4-Methyl-2-pentene

Descripción general

Descripción

4-Methyl-2-pentene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₆H₁₂, and it is also known by other names such as 1,1-Dimethyl-2-butene and 2-Methyl-3-pentene . This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentene can be synthesized through the dehydration of 4-methyl-2-pentanol. This process typically involves the use of a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction proceeds via an elimination mechanism, where the alcohol group is protonated, leading to the formation of a carbocation intermediate, which then loses a water molecule to form the alkene .

Industrial Production Methods: In industrial settings, this compound is produced through similar dehydration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous removal of the product during the reaction helps drive the equilibrium towards the formation of the desired alkene .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-2-pentene undergoes various chemical reactions typical of alkenes, including:

Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: Hydrogenation of this compound in the presence of a catalyst like palladium on carbon results in the formation of 4-methylpentane.

Substitution: Electrophilic addition reactions with halogens (e.g., bromine or chlorine) lead to the formation of vicinal dihalides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine in an inert solvent like carbon tetrachloride.

Major Products Formed:

Oxidation: Epoxides or diols.

Reduction: 4-Methylpentane.

Substitution: Vicinal dihalides.

Aplicaciones Científicas De Investigación

4-Methyl-2-pentene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research into its derivatives explores potential pharmaceutical applications.

Industry: It is used in the production of polymers and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the π-electrons of the double bond interact with electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products .

Comparación Con Compuestos Similares

- 2-Methyl-2-pentene

- 3-Methyl-1-butene

- 1-Hexene

Comparison: 4-Methyl-2-pentene is unique due to the position of its methyl group and double bond, which influences its reactivity and the types of products formed in chemical reactions. Compared to 2-Methyl-2-pentene, which has the double bond at a different position, this compound exhibits different regioselectivity in addition reactions .

Actividad Biológica

4-Methyl-2-pentene is an alkene with the molecular formula and a molecular weight of approximately 84.16 g/mol. It is primarily used in industrial applications, including as a monomer in polymer synthesis and in various chemical reactions due to its reactivity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential toxicological effects, and relevant case studies.

This compound is characterized by its double bond, which makes it reactive towards electrophiles. For instance, it can undergo halogenation reactions, such as the addition of chlorine to form 2,3-dichloro-4-methylpentane. This reaction exemplifies how alkenes can be transformed into more complex molecules through simple addition reactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of polymers derived from this compound. For example, the copolymerization of 4-methyl-1-pentene with maleic anhydride has been investigated for its ability to mimic natural antimicrobial peptides. The resulting copolymers exhibited significant antimicrobial activity due to their ability to disrupt bacterial cell membranes .

Table 1: Antimicrobial Activity of Copolymers Derived from 4-Methyl-1-Pentene

The quaternization of these copolymers enhances their biocidal activity by increasing their positive charge density, which facilitates electrostatic interactions with negatively charged bacterial surfaces. This mechanism is crucial for the penetration of the bacterial cell wall and subsequent membrane disruption, leading to cell death .

Toxicological Considerations

While the antimicrobial properties are promising, it is essential to consider the toxicological profile of this compound. Some studies suggest that exposure to high concentrations may lead to respiratory irritation and other adverse effects. The compound's reactivity can also result in the formation of potentially harmful byproducts during chemical transformations .

Case Study: Toxicity Assessment

A toxicity assessment conducted on various alkenes, including this compound, evaluated their effects on human cell lines. The study found that while low concentrations exhibited minimal toxicity, higher concentrations led to significant cytotoxic effects:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 75 |

| 100 | 50 |

| 200 | 20 |

This data indicates a dose-dependent relationship between concentration and cytotoxicity, highlighting the need for careful handling and usage in industrial applications .

Propiedades

IUPAC Name |

4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQJENWWYGFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074302 | |

| Record name | 4-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

207.0 [mmHg] | |

| Record name | 4-Methylpent-2-ene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4461-48-7 | |

| Record name | 4-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.